tert-Butyl 4-(3-cyano-2-(4-phenoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-yl)piperidine-1-carboxylate
Description
Chemical Identity: This compound (CAS: 2190506-55-7) is a pyrazolo[1,5-a]pyrimidine derivative with the molecular formula C29H29N5O3 and a molar mass of 495.57 g/mol. It features a 3-cyano group at position 3, a 4-phenoxyphenyl group at position 2, and a tert-butoxycarbonyl (Boc)-protected piperidine at position 7 of the pyrazolo[1,5-a]pyrimidine core .
Properties
CAS No. |
2190506-55-7 |
|---|---|
Molecular Formula |
C29H29N5O3 |
Molecular Weight |
495.6 g/mol |
IUPAC Name |
tert-butyl 4-[3-cyano-2-(4-phenoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperidine-1-carboxylate |
InChI |
InChI=1S/C29H29N5O3/c1-29(2,3)37-28(35)33-17-14-20(15-18-33)25-13-16-31-27-24(19-30)26(32-34(25)27)21-9-11-23(12-10-21)36-22-7-5-4-6-8-22/h4-13,16,20H,14-15,17-18H2,1-3H3 |
InChI Key |
KMWRWUBEVNQXEE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CC=NC3=C(C(=NN23)C4=CC=C(C=C4)OC5=CC=CC=C5)C#N |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-Butyl 4-(3-cyano-2-(4-phenoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-yl)piperidine-1-carboxylate involves multiple steps, typically starting with the preparation of the pyrazolo[1,5-a]pyrimidine core. This core is then functionalized with various substituents to achieve the desired compound. The reaction conditions often include the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the reactions .
Industrial production methods for this compound are designed to maximize yield and purity while minimizing costs and environmental impact. These methods often involve large-scale reactions in controlled environments, with careful monitoring of reaction parameters to ensure consistency and quality .
Chemical Reactions Analysis
tert-Butyl 4-(3-cyano-2-(4-phenoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and catalysts to enhance reaction rates and selectivity. The major products formed from these reactions depend on the specific conditions and reagents used but can include various derivatives of the original compound with modified functional groups .
Scientific Research Applications
tert-Butyl 4-(3-cyano-2-(4-phenoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-yl)piperidine-1-carboxylate is a chemical compound with the molecular formula C29H29N5O3 . It has a molar mass of 495.57 .
Synonyms and Identifiers:
- CAS Number: 2190506-55-7
- Synonyms: This compound is also known as Zanubrutinib Impurity 2, Zanubrutinib Impurity 9, and 7-?(1-?Boc-?4-?piperidyl)?-?2-?(4-?phenoxyphenyl)?pyrazolo[1,?5-?a]?pyrimidine-?3-?carbonitrile .
- IUPAC Name: tert-butyl 4-[3-cyano-2-(4-phenoxyphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-7-yl]piperidine-1-carboxylate
- InChI: InChI=1S/C29H33N5O3/c1-29(2,3)37-28(35)33-17-14-20(15-18-33)25-13-16-31-27-24(19-30)26(32-34(25)27)21-9-11-23(12-10-21)36-22-7-5-4-6-8-22/h4-12,20,25,31H,13-18H2,1-3H3
- SMILES: CC(C)(C)OC(=O)N1CCC(CC1)C2CCNC3=C(C(=NN23)C4=CC=C(C=C4)OC5=CC=CC=C5)C#N
Potential Applications:
- Pharmaceutical Intermediate: The tert-butyl group protects the piperidine's nitrogen, suggesting it may be an intermediate in synthesizing other biologically active compounds . It is also reported to be an impurity of Zanubrutinib .
- Building Block for Therapeutic Molecules: Pyrazolo[3,4-b]pyridines, which share a similar core structure, have been extensively used as a scaffold for synthesizing small molecules with therapeutic properties for treating different diseases .
Mechanism of Action
The mechanism of action of tert-Butyl 4-(3-cyano-2-(4-phenoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets in the body. These targets can include enzymes, receptors, and other proteins involved in various biological pathways. The compound can modulate the activity of these targets, leading to changes in cellular processes and potentially therapeutic effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Table 1: Structural Features of Key Analogs
| Compound ID/Name | R5 Position | R2 Position | Key Functional Groups |
|---|---|---|---|
| Target Compound | - | 4-phenoxyphenyl | 3-cyano, Boc-piperidine |
| 8haa (tert-Butyl 4-(5-(4-acetamidophenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperidine-1-carboxylate) | 4-acetamidophenyl | phenyl | Acetamide, Boc-piperidine |
| 8baa (tert-Butyl 4-(3-phenyl-5-(4-(trifluoromethyl)phenyl)pyrazolo[1,5-a]pyrimidin-7-yl)piperidine-1-carboxylate) | 4-(trifluoromethyl)phenyl | phenyl | CF3, Boc-piperidine |
| 8maa (tert-Butyl 4-(3-phenyl-5-(thiophen-3-yl)pyrazolo[1,5-a]pyrimidin-7-yl)piperidine-1-carboxylate) | thiophen-3-yl | phenyl | Thiophene, Boc-piperidine |
| Compound 134 (tert-Butyl 5-(4'-carbamoylbiphenyl-4-yl)-3-ethylpyrazolo[1,5-a]pyrimidin-7-yl(pyridin-3-ylmethyl)carbamate) | 4'-carbamoylbiphenyl-4-yl | ethyl, pyridin-3-ylmethyl | Carbamate, Boc-protected |
| Compound 159 (tert-Butyl 5-(4'-(dimethylcarbamoyl)biphenyl-4-yl)pyrazolo[1,5-a]pyrimidin-7-yl(pyridin-3-ylmethyl)carbamate) | 4'-(dimethylcarbamoyl)biphenyl-4-yl | pyridin-3-ylmethyl | Dimethylcarbamoyl, Boc-protected |
Impact of Substituents on Physical Properties
Table 2: Comparative Physical Data
Key Observations :
Example :
- 8naa (tert-Butyl 4-(5-(1-methyl-1H-pyrazol-4-yl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperidine-1-carboxylate) was synthesized in 85% yield using similar conditions .
Biological Activity
tert-Butyl 4-(3-cyano-2-(4-phenoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-yl)piperidine-1-carboxylate (CAS No. 2190506-55-7) is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
The molecular formula of this compound is C29H29N5O3, with a molecular weight of 495.57 g/mol. Its structure includes a piperidine ring and a pyrazolo[1,5-a]pyrimidine core, which are known to exhibit various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C29H29N5O3 |
| Molecular Weight | 495.57 g/mol |
| CAS Number | 2190506-55-7 |
| Density | 1.24±0.1 g/cm³ (predicted) |
| pKa | -1.43±0.40 (predicted) |
Anticancer Activity
Research indicates that compounds containing the pyrazolo[1,5-a]pyrimidine scaffold can exhibit anticancer properties. A study evaluated a series of pyrazolo[1,5-a]pyrimidines for their ability to inhibit growth in cancer cell lines, including MDA-MB-231 (human breast cancer). However, the specific compound this compound did not show significant growth inhibition in this model .
Antitubercular Activity
Another important aspect of this compound's biological profile is its potential as an antitubercular agent. A focused library of analogues based on the pyrazolo[1,5-a]pyrimidine structure was screened for activity against Mycobacterium tuberculosis (Mtb). The results indicated that while some derivatives showed low cytotoxicity and promising activity against Mtb within macrophages, the specific mechanisms were not related to traditional targets such as cell wall biosynthesis .
Structure-Activity Relationships (SAR)
The SAR studies conducted on pyrazolo[1,5-a]pyrimidine derivatives have highlighted key features essential for biological activity:
- Substituents on the Pyrazole Ring : Variations in the substituents at different positions on the pyrazole ring significantly affect the potency and selectivity of these compounds.
- Piperidine Moiety : The presence of a piperidine ring enhances solubility and may influence receptor interactions.
The mechanism through which this compound exerts its effects is still under investigation. Initial studies suggest that it may involve:
- Inhibition of specific kinases associated with cancer progression.
- Modulation of pathways involved in cellular proliferation and apoptosis.
Study 1: Anticancer Efficacy
In a recent study involving various pyrazolo[1,5-a]pyrimidine derivatives, none demonstrated significant anticancer activity against MDA-MB-231 cells when compared to established anticancer drugs . This highlights the need for further optimization and exploration of different structural modifications to enhance efficacy.
Study 2: Antitubercular Screening
A focused library containing derivatives similar to this compound was evaluated for antitubercular activity. While some compounds showed promising results against Mtb, detailed mechanistic studies are required to elucidate their action pathways .
Q & A
Q. What synthetic methodologies are recommended for constructing the pyrazolo[1,5-a]pyrimidine core in this compound?
The pyrazolo[1,5-a]pyrimidine scaffold is typically synthesized via cyclocondensation reactions. A common approach involves reacting aminopyrazoles with β-keto esters or enaminones under acidic or basic conditions. For example, using trifluoroacetic acid (TFA) as a catalyst in refluxing ethanol can promote cyclization . Key considerations include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity.
- Temperature control : Reactions often require reflux (80–120°C) to achieve high yields.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) is critical due to byproduct formation.
Q. How can the stereochemical integrity of the piperidine ring be maintained during synthesis?
The tert-butyl carboxylate group on the piperidine ring acts as a protecting group, stabilizing the nitrogen during functionalization. To preserve stereochemistry:
- Use chiral catalysts (e.g., BINOL-derived phosphoric acids) in asymmetric synthesis steps .
- Monitor reaction progress via chiral HPLC or NMR spectroscopy to detect racemization .
Advanced Research Questions
Q. What strategies optimize the compound’s solubility for in vitro biological assays?
Solubility challenges arise from the hydrophobic tert-butyl and 4-phenoxyphenyl groups. Mitigation strategies include:
- Co-solvent systems : Use DMSO-water mixtures (<5% DMSO) to prevent precipitation.
- Salt formation : Introduce sulfonate or hydrochloride salts via post-synthetic modification .
- Structural analogs : Replace the tert-butyl group with polar substituents (e.g., hydroxyl, amine) while retaining activity .
Q. How can computational modeling predict binding affinity to kinase targets?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) are used to model interactions with ATP-binding pockets in kinases. Key steps:
Q. How do structural modifications impact metabolic stability?
Substituent effects on stability can be evaluated using the following framework:
Methodological Guidance for Data Contradictions
Q. How to resolve discrepancies in reported biological activity across studies?
Conflicting data may arise from assay variability (e.g., cell line differences, ATP concentrations in kinase assays). Steps for reconciliation:
- Standardize protocols : Use validated assays (e.g., ADP-Glo™ Kinase Assay) with internal controls.
- Cross-validate : Compare results across orthogonal methods (e.g., SPR vs. fluorescence polarization).
- Meta-analysis : Apply statistical tools (e.g., Cohen’s d) to quantify effect sizes and identify outliers .
Q. What analytical techniques confirm the compound’s purity and identity?
A multi-technique approach is essential:
- NMR spectroscopy : ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) verifies proton environments and carbon骨架 .
- High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]⁺ ion matching theoretical m/z) .
- X-ray crystallography : Resolves absolute stereochemistry (if crystalline) .
Experimental Design Considerations
Q. How to design SAR studies for pyrazolo[1,5-a]pyrimidine derivatives?
Systematic variation of substituents at positions 2, 3, and 7 is critical. Example design:
- Position 2 : Test electron-withdrawing (e.g., -CF₃) vs. electron-donating (e.g., -OCH₃) groups.
- Position 3 : Evaluate cyano (-CN) vs. ester (-COOEt) groups for steric/electronic effects.
- Position 7 : Compare piperidine vs. morpholine rings for solubility and target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
